

X-ray Crystallography of (R)-3-(1-Aminoethyl)benzonitrile Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: (R)-3-(1-Aminoethyl)benzonitrile hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for compounds structurally related to (R)-3-(1-Aminoethyl)benzonitrile. Due to the limited public availability of crystallographic data for direct derivatives, this guide leverages data from structurally analogous compounds to offer insights into the solid-state properties and molecular conformations that are crucial for drug design and development. We present a detailed examination of the crystal structure of N-(3-cyanophenyl)acetamide as a key comparative analogue, alongside a discussion of the structural features of a chiral 1-phenylethylamine derivative.

Comparative Analysis of Crystallographic Data

The following table summarizes the key crystallographic parameters for N-(3-cyanophenyl)acetamide, providing a baseline for understanding the packing and geometry of molecules containing the 3-cyanophenyl moiety. This data is essential for computational modeling and for predicting the solid-state behavior of novel derivatives of (R)-3-(1-Aminoethyl)benzonitrile.

Compound	N-(3-cyanophenyl)acetamide [1] [2]
Chemical Formula	C ₉ H ₈ N ₂ O
Molecular Weight	160.17 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
Unit Cell Dimensions	
a	7.0527 Å
b	12.7252 Å
c	9.6648 Å
α	90°
β	111.315°
γ	90°
Volume	808.4 Å ³
Z	4
Calculated Density	1.314 g/cm ³
R-factor	0.0594

Experimental Protocols

A standardized experimental protocol for small molecule X-ray crystallography is outlined below. This protocol is generally applicable for obtaining high-quality crystal structures of organic compounds such as derivatives of (R)-3-(1-Aminoethyl)benzonitrile.

1. Crystallization:

- Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.
- Method: Slow evaporation of a saturated solution is a common technique. The choice of solvent is critical and often requires screening of various solvents and solvent mixtures. For

compounds like N-(3-cyanophenyl)acetamide, solvents such as ethanol, methanol, or acetone, or mixtures with water, can be effective. The solution should be left undisturbed in a vibration-free environment, allowing for the slow formation of well-ordered crystals.

2. Data Collection:

- Objective: To obtain a complete set of diffraction data.
- Procedure: A suitable crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) and a detector, rotates the crystal through a series of angles while collecting diffraction images.

3. Structure Solution and Refinement:

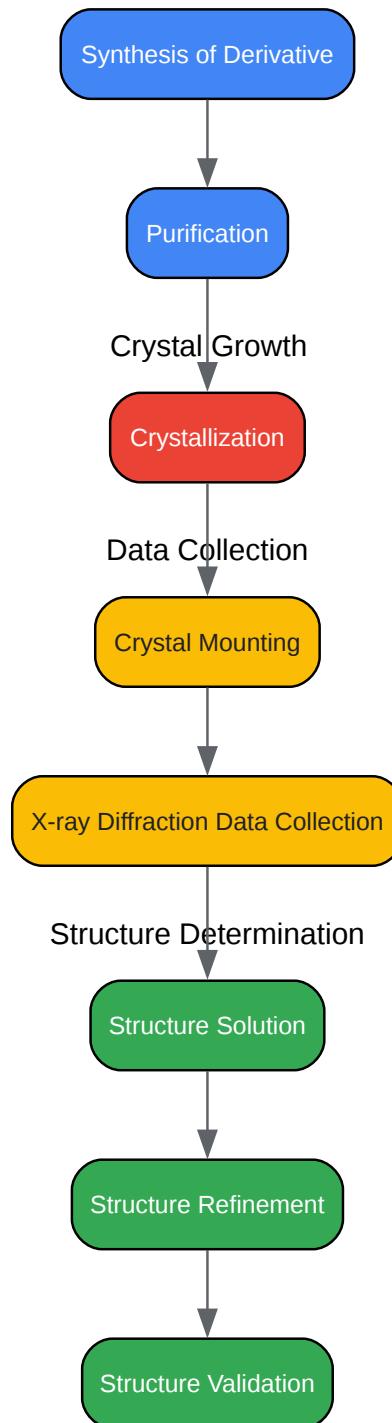
- Objective: To determine the atomic positions from the diffraction pattern and refine the structural model.
- Software: Programs such as SHELXS and SHELXL are commonly used.
- Process:
 - Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
 - Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

Experimental Workflow for X-ray Crystallography

Compound Preparation

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A typical workflow for X-ray crystallography.

Performance and Applications Context

While specific performance data for derivatives of (R)-3-(1-Aminoethyl)benzonitrile are not readily available in the public domain, the structural motifs present in this class of compounds are of significant interest in drug discovery and catalysis.

- **Benzonitrile Moiety:** The benzonitrile group is a common feature in many biologically active molecules. It can act as a hydrogen bond acceptor and participate in various non-covalent interactions with biological targets. For instance, benzonitrile-containing compounds have shown promise as anticancer agents by inhibiting tubulin polymerization.^[3]
- **Chiral 1-Phenylethylamine Moiety:** The chiral 1-phenylethylamine scaffold is a well-established chiral auxiliary and catalyst in asymmetric synthesis. Its derivatives are used to induce stereoselectivity in a wide range of chemical transformations. The absolute configuration of this chiral center is often critical for the biological activity of pharmaceutical compounds.

The combination of a chiral amine and a benzonitrile group in (R)-3-(1-Aminoethyl)benzonitrile and its derivatives makes them attractive candidates for the development of novel therapeutics and catalysts. Future studies reporting the crystal structures and performance data of these specific compounds will be invaluable for advancing their applications.

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